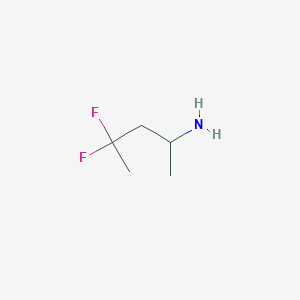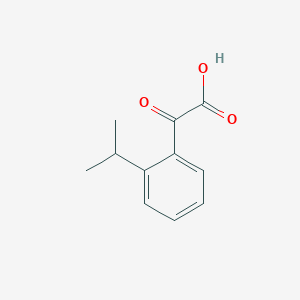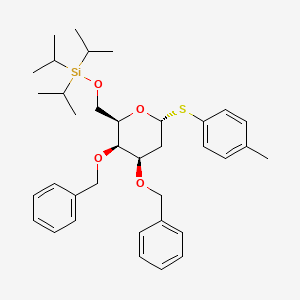![molecular formula C9H6N2O B12974894 5-oxo-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B12974894.png)
5-oxo-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- It belongs to the class of pyridine derivatives and contains both a pyridine ring and a cyclopentene ring.
- The compound’s systematic name reflects its composition: it has a nitrile group (–C≡N) at position 3 and a ketone group (–C=O) at position 5.
- Its condensed ring system makes it an interesting target for synthetic chemists and researchers.
5-oxo-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile: is a heterocyclic compound with an intriguing structure.
Preparation Methods
- One efficient method for synthesizing this compound involves a cyclocondensation reaction.
- Starting materials include 2,5-diarylidenecyclopentanone derivatives and propanedinitrile.
- The reaction proceeds using a sodium alkoxide solution (sodium ethoxide or sodium methoxide) as the reagent and catalyst .
- Industrial production methods may vary, but this synthetic route provides a straightforward approach.
Chemical Reactions Analysis
Reactions: The compound can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products:
Scientific Research Applications
Chemistry: Researchers explore its reactivity, stability, and applications in organic synthesis.
Biology: Investigating its interactions with biological molecules (e.g., enzymes, receptors).
Medicine: Assessing its potential as a drug scaffold or targeting specific diseases.
Industry: Considering its use as a corrosion inhibitor for metals (as mentioned in the study).
Mechanism of Action
- The compound’s effects likely involve interactions with specific molecular targets.
- It may inhibit enzymes, modulate signaling pathways, or affect cellular processes.
- Further studies are needed to elucidate its precise mechanism.
Comparison with Similar Compounds
Similar Compounds:
Properties
Molecular Formula |
C9H6N2O |
|---|---|
Molecular Weight |
158.16 g/mol |
IUPAC Name |
5-oxo-6,7-dihydrocyclopenta[b]pyridine-3-carbonitrile |
InChI |
InChI=1S/C9H6N2O/c10-4-6-3-7-8(11-5-6)1-2-9(7)12/h3,5H,1-2H2 |
InChI Key |
VHNPSJMWQBTYJA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)C2=C1N=CC(=C2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



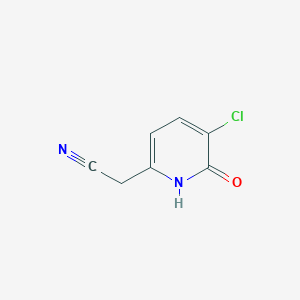
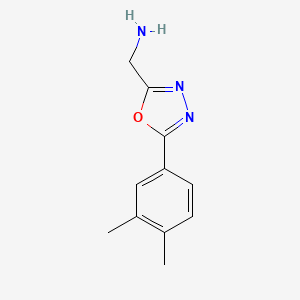

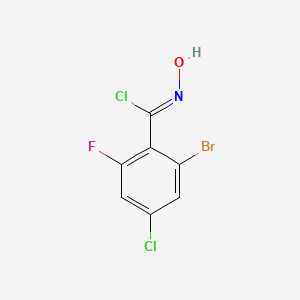
![5-Bromo-2-(methylthio)-3H-imidazo[4,5-b]pyridine](/img/structure/B12974840.png)
![2-(Difluoromethyl)benzo[d]thiazol-7-ol](/img/structure/B12974852.png)
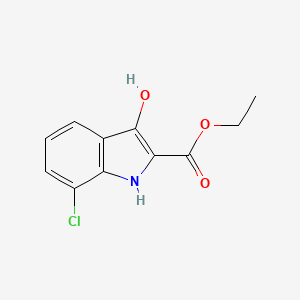
![3-(5-(5-Fluoro-4-(pyrrolidin-1-yl)pyrimidin-2-yl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)propanoic acid](/img/structure/B12974865.png)

![2,3,4,5-Tetrahydrobenzo[b]azocin-6(1H)-one](/img/structure/B12974871.png)
